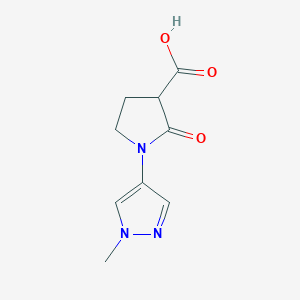

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyrrolidine moieties in its structure makes it a versatile scaffold for the development of new pharmaceuticals and bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyrrolidine derivative under acidic or basic conditions. For example, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-oxopyrrolidine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or arylated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid. For instance, compounds with similar structural motifs have been evaluated in vitro against various cancer cell lines, including A549 human pulmonary cancer cells. These studies demonstrated that certain derivatives exhibit significant cytotoxicity, comparable to established chemotherapeutic agents like cisplatin . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives can target Gram-positive bacteria and drug-resistant fungal pathogens. In vitro assays demonstrated varying degrees of activity against selected strains, suggesting a potential role in developing new antibiotics . The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for enhanced efficacy.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Notably, modifications to the pyrazole ring or the carboxylic acid moiety can significantly influence biological activity .

Table 1: Summary of Synthetic Routes

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated a series of substituted derivatives in A549 cell lines, comparing their cytotoxicity to standard treatments. The results indicated that specific modifications to the pyrazole ring enhanced anticancer activity, leading to further investigations into their mechanisms .

Case Study 2: Antimicrobial Screening

In another study, a library of compounds based on the structure of this compound was screened against multidrug-resistant bacterial strains. The findings revealed that some derivatives possessed promising antimicrobial activity, warranting further exploration for clinical applications .

Mecanismo De Acción

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 1-methyl-1H-pyrazole-4-carboxylic acid

- 2-oxopyrrolidine-3-carboxylic acid

- 1-methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its dual heterocyclic structure, which combines the properties of both pyrazole and pyrrolidine rings. This structural feature enhances its versatility and potential for diverse applications in medicinal chemistry and organic synthesis .

Actividad Biológica

1-(1-Methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound notable for its unique structure, which integrates a pyrazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂N₄O₃, with a CAS number of 1528717-87-4. Its structure features a carboxylic acid group at the third position and a 1-methyl-1H-pyrazol-4-yl substituent at the first position, contributing to its biological properties.

Anticancer Activity

Research has highlighted the anticancer potential of derivatives related to this compound. In studies involving A549 human lung adenocarcinoma cells, various derivatives were tested for their cytotoxic effects. For instance, compounds derived from similar structures exhibited varying levels of cytotoxicity when compared to standard chemotherapeutic agents like cisplatin. Notably, some derivatives demonstrated significant reductions in cell viability, suggesting potential as anticancer agents.

| Compound | Cell Viability (%) | Comparison with Cisplatin |

|---|---|---|

| This compound | 78–86% | Less effective than cisplatin |

| Compound A (related derivative) | 66% | More potent than control |

This table summarizes the findings from cytotoxicity assays, indicating that while some compounds show promise, further optimization is necessary to enhance their efficacy.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have investigated various derivatives against Gram-positive bacteria and drug-resistant fungi. The results indicated that certain modifications could enhance antimicrobial activity, warranting further exploration for therapeutic applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves interaction with specific cellular targets. Interaction studies are essential for understanding how this compound affects cellular pathways and contributes to its anticancer and antimicrobial activities.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various derivatives of 5-oxopyrrolidine and evaluated their anticancer activity using MTT assays on A549 cells. The study found that specific substitutions on the pyrrolidine scaffold significantly influenced cytotoxicity.

- Comparative Analysis : Another research effort compared the biological activity of structurally similar compounds, revealing that variations in substituents could lead to marked differences in pharmacokinetics and therapeutic profiles.

Propiedades

IUPAC Name |

1-(1-methylpyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-11-5-6(4-10-11)12-3-2-7(8(12)13)9(14)15/h4-5,7H,2-3H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMWURJPUVTBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCC(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.